molecular formula C12H6BrCl2NO3 B8580802 4-(4-Bromo-2,5-dichloro-phenoxy)-nicotinic acid

4-(4-Bromo-2,5-dichloro-phenoxy)-nicotinic acid

Cat. No. B8580802
M. Wt: 362.99 g/mol
InChI Key: HNMAGLVENRNWJM-UHFFFAOYSA-N
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Patent
US08729091B2

Procedure details

To a stirred suspension of 6.0 g (38.08 mmol) 4-chloronicotinic acid (commercially available; CAS RN 10177-29-4) in 200 mL o-xylene were added 10.13 g (41.89 mmol) 4-bromo-2,5-dichlorophenol (commercially available; CAS RN 1940-42-7) and 2.84 g (7.62 mmol) tetrakis-(acetonitrile)-copper hexafluorophosphate (commercially available; CAS RN 64443-05-6). Then 31.31 g (95.20 mmol) cesium carbonate were added and the resulting dark brown suspension as heated to 120° C. for 16 hours. After cooling to room temperature, the sovent was evaporated, the residue dissolved in 1.25 l water, extracted four times with 250 mL ethyl acetate and filtered. The pH of the green filtrate was adjusted to 6 using 25% aqueous hydrochloric acid. The formed precipitate was filtered off to give a first batch of the desired compound. The pH of the filtrate was adjusted to pH 3 using 25% aqueous hydrochloric acid, the suspension stirred for 0.25 hours at room temperature and then kept in the fridge for 64 hours. The suspension was filtered and washed with water to yield another batch of compound. Brown solid (overall yield 5.63 g (41%)). MS (ESI): m/z=363.9 [M+H]+.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-(acetonitrile) copper hexafluorophosphate
Quantity
2.84 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
31.31 g
Type
reactant
Reaction Step Three
Quantity
10.13 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][N:5]=[CH:4][CH:3]=1.[Br:11][C:12]1[C:17]([Cl:18])=[CH:16][C:15]([OH:19])=[C:14]([Cl:20])[CH:13]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CC1C=CC=CC=1C>[Br:11][C:12]1[C:17]([Cl:18])=[CH:16][C:15]([O:19][C:2]2[C:7]([C:8]([OH:10])=[O:9])=[CH:6][N:5]=[CH:4][CH:3]=2)=[C:14]([Cl:20])[CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=CC=NC=C1C(=O)O
Step Two
Name
tetrakis-(acetonitrile) copper hexafluorophosphate
Quantity
2.84 g
Type
reactant
Smiles
Step Three
Name
cesium carbonate
Quantity
31.31 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
10.13 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1Cl)O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CC=1C=CC=CC1C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the sovent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 1.25 l water
EXTRACTION
Type
EXTRACTION
Details
extracted four times with 250 mL ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The formed precipitate was filtered off

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(OC2=CC=NC=C2C(=O)O)C=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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